(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one
Beschreibung
(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4aR,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
CPDAYCDBCSPKNF-PHDIDXHHSA-N |
Isomerische SMILES |
C1CNC[C@@H]2[C@@H]1OCC(=O)N2 |
Kanonische SMILES |
C1CNCC2C1OCC(=O)N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via the reaction of a pyridine derivative with an oxirane derivative in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of oxazines, including (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one, exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxazine derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound's structural similarity to other known anticancer agents has prompted investigations into its cytotoxic effects. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy. For instance, compounds with similar oxazine structures have been reported to target thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .
Enzyme Inhibition
Mechanism-based approaches have identified (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one as a potential enzyme inhibitor. Its derivatives have been studied for their ability to inhibit key enzymes involved in various metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .
Synthesis and Derivatives
The synthesis of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one can be achieved through multi-step organic reactions involving cyclization processes. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. These modifications can lead to improved solubility or selectivity towards specific biological targets.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that some derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines using MTT assays. The results showed that certain compounds had IC50 values comparable to established anticancer drugs, highlighting their potential as therapeutic agents in oncology .
Wirkmechanismus
The mechanism of action of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxazine: A simpler oxazine compound with similar structural features.
Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one: A closely related compound with slight structural variations.
Uniqueness
(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific stereochemistry and the presence of both pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one, with the CAS number 937047-43-3, is a bicyclic compound notable for its potential biological activities. This compound has garnered interest in various fields of medicinal chemistry due to its unique structural properties and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 156.18 g/mol
- Structural Characteristics : The compound features a bicyclic structure that contributes to its biological activity.
Biological Activity
Research into the biological activity of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one has revealed several significant findings:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.
- Neuroprotective Effects : Preliminary studies suggest that (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Analgesic Properties : The compound has been evaluated for analgesic effects in animal models. Results indicate a significant reduction in pain response, suggesting potential applications in pain management therapies.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study conducted on the neuroprotective effects of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one involved administering the compound to mice subjected to oxidative stress. The results demonstrated a marked decrease in neuronal cell death compared to control groups. The proposed mechanism involves the upregulation of antioxidant enzymes and modulation of inflammatory pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one?
- A practical synthesis involves cyclization reactions starting from aminopyridinol derivatives. For example, 2-aminopyridin-3-ol can react with alkyl bromides (e.g., 2-bromo-2-methylpropionic acid ethyl ester) in the presence of a base like K₂CO₃ to form the pyridooxazinone core . Subsequent nitration or fluorination steps can introduce functional groups at specific positions . Key intermediates should be characterized using NMR, mass spectrometry, and HPLC to confirm regioselectivity and purity.
Q. How can the stereochemistry of (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one be confirmed?
- X-ray crystallography is the gold standard for determining absolute stereochemistry. For dynamic systems, variable-temperature NMR and DFT calculations can analyze conformational interconversion, as demonstrated in studies of similar dihydrobenzoxazines . Chiral HPLC with validated columns (e.g., Purospher® STAR) can resolve enantiomers and assess optical purity .
Q. What are the primary pharmacological targets of this compound?
- The compound acts as a potent MAGL (monoacylglycerol lipase) inhibitor, as evidenced by patent data showing its structural analogs modulate endocannabinoid signaling . In vitro assays using recombinant MAGL enzymes and lipidomic profiling are recommended to validate inhibitory activity and selectivity over related hydrolases.
Advanced Research Questions
Q. How can regioselective fluorination be achieved in the pyridooxazinone scaffold?
- Electrochemical fluorination using Et₄NF·4HF in dimethoxyethane enables α-monofluorination at the C2 position with moderate yields (40–60%). Optimizing electrode materials (e.g., platinum vs. carbon) and current density improves regioselectivity . Competing pathways, such as over-fluorination or ring-opening, require careful monitoring via LC-MS and ¹⁹F NMR.
Q. What strategies address low yields in enantioselective hydrogenation of dihydro intermediates?
- Chiral catalysts like Ru-BINAP complexes can enhance enantioselectivity during hydrogenation of exocyclic enamides. Dynamic NMR studies suggest that steric hindrance from substituents (e.g., acetyl groups) stabilizes transition states, favoring the (4aR,8aR) configuration . Reaction conditions (pressure, solvent polarity) must be tailored to minimize racemization.
Q. How do structural modifications impact MAGL inhibition potency?
- Introducing electron-withdrawing groups (e.g., nitro, bromo) at C6/C7 positions enhances binding affinity, as shown in SAR studies of pyridooxazinone derivatives . Molecular docking with MAGL’s catalytic triad (Ser122, Asp239, His269) and free-energy perturbation (FEP) calculations can rationalize activity trends .
Q. What analytical challenges arise in characterizing degradation products under physiological conditions?
- Oxidative metabolites and hydrolysis byproducts can form in liver microsome assays. High-resolution LC-MS/MS with stable isotope labeling identifies major degradation pathways, while tandem MS/MS fragmentation maps structural changes . Accelerated stability studies (e.g., 40°C/75% RH) guide formulation development.
Data Contradiction & Validation
Q. How to resolve discrepancies in reported fluorination yields for similar scaffolds?
- Contradictions often stem from solvent polarity (e.g., DMF vs. THF) or trace moisture levels. Replicating methods from independent sources (e.g., electrochemical vs. chemical fluorination ) under inert conditions (argon/glovebox) clarifies optimal parameters. Control experiments with deuterated solvents can isolate solvent effects.
Q. Why do certain synthetic routes produce unexpected diastereomers?
- Steric effects during cyclization or incomplete chiral induction in asymmetric catalysis may lead to diastereomeric mixtures. Mid-IR spectroscopy and NOESY NMR detect transient intermediates, while kinetic studies (e.g., Eyring plots) reveal temperature-dependent selectivity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
